
Tris(2,4,6-trichlorophenyl)methane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(2,4,6-trichlorophenyl)methane is an organic compound characterized by a central carbon atom bonded to three 2,4,6-trichlorophenyl groups. This compound is known for its stability and unique luminescent properties, making it a subject of interest in various scientific fields .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tris(2,4,6-trichlorophenyl)methane typically involves the reaction of 2,4,6-trichlorobenzyl chloride with a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions: Tris(2,4,6-trichlorophenyl)methane undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions, where one or more of the chlorine atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and transition metal oxides.
Substitution: Reagents such as organometallic compounds and halogenating agents are often used.
Major Products:
Oxidation: Tris(2,4,6-trichlorophenyl)methyl radical.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Tris(2,4,6-trichlorophenyl)methane has a wide range of applications in scientific research:
作用機序
The mechanism by which tris(2,4,6-trichlorophenyl)methane exerts its effects is primarily through its ability to form stable radicals. These radicals can interact with various molecular targets, leading to unique photophysical properties. The compound’s luminescence is attributed to the radiative decay of doublet excitons, which is facilitated by the electron-donating and accepting groups attached to the central carbon atom .
類似化合物との比較
Perchlorotriphenylmethyl radical: Known for its stability and luminescent properties.
Pyridyl-containing triarylmethyl radicals: Exhibits enhanced photostability and luminescence.
(N-carbazolyl)bis(2,4,6-trichlorophenyl)methyl radical: Known for its high photoluminescence quantum yield.
Uniqueness: Tris(2,4,6-trichlorophenyl)methane stands out due to its unique combination of stability, luminescent properties, and versatility in various chemical reactions. Its ability to form stable radicals and participate in diverse reactions makes it a valuable compound in both research and industrial applications .
特性
CAS番号 |
105633-27-0 |
|---|---|
分子式 |
C19H7Cl9 |
分子量 |
554.3 g/mol |
IUPAC名 |
2-[bis(2,4,6-trichlorophenyl)methyl]-1,3,5-trichlorobenzene |
InChI |
InChI=1S/C19H7Cl9/c20-7-1-10(23)16(11(24)2-7)19(17-12(25)3-8(21)4-13(17)26)18-14(27)5-9(22)6-15(18)28/h1-6,19H |
InChIキー |
QIVPDQGCFOAGKU-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1Cl)C(C2=C(C=C(C=C2Cl)Cl)Cl)C3=C(C=C(C=C3Cl)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


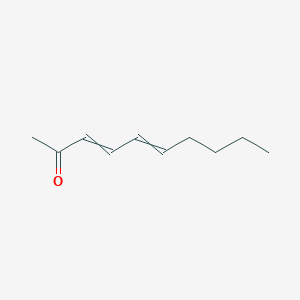

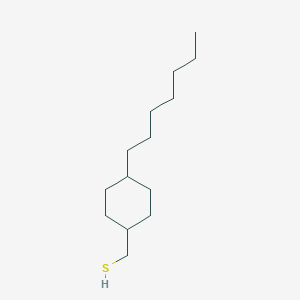
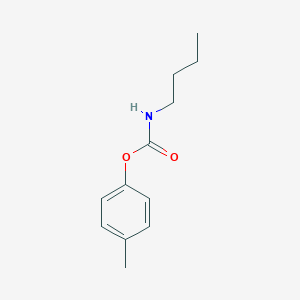
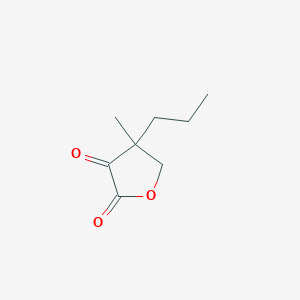
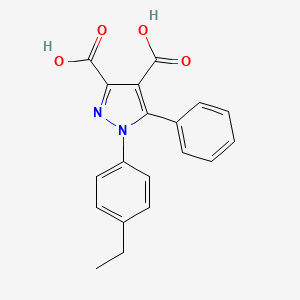
![1-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B14335687.png)
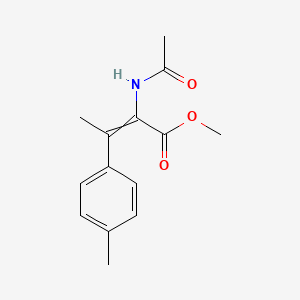
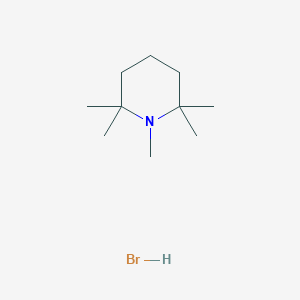
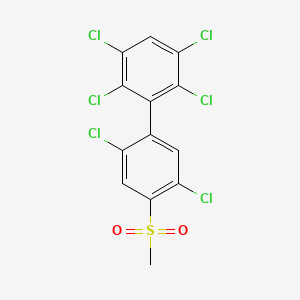
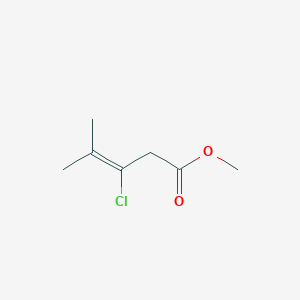
![Ethyl 1H-benzo[G]indole-3-carboxylate](/img/structure/B14335738.png)
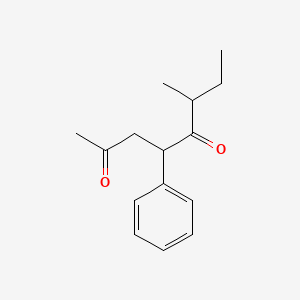
![[1,1'-Biphenyl]-2,2'-diol, 5-(2-propenyl)-5'-propyl-](/img/structure/B14335749.png)
